molecular formula C15H13FN2O4 B2384651 N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide CAS No. 1105227-91-5

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide

Cat. No.: B2384651
CAS No.: 1105227-91-5
M. Wt: 304.277
InChI Key: VTTJDPHDUUIHCY-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a benzamide core substituted with a nitro group and a 4-fluorophenoxyethyl moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Etherification: The 4-fluorophenoxyethyl group is introduced via an etherification reaction, where 4-fluorophenol reacts with an appropriate alkylating agent in the presence of a base.

    Amidation: The final step involves the formation of the amide bond between the nitrobenzamide and the 4-fluorophenoxyethyl group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-amino-N-(2-(4-fluorophenoxy)ethyl)benzamide.

    Substitution: Various substituted phenoxyethyl derivatives.

    Hydrolysis: 2-nitrobenzoic acid and 2-(4-fluorophenoxy)ethylamine.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenoxyethyl moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Pathways involved include oxidative stress response and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide
  • N-(2-(4-fluorophenoxy)ethyl)-2-methyl-2-propanamine oxalate
  • N-(2-(4-fluorophenoxy)ethyl)-2-furamide

Uniqueness

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide stands out due to the presence of both a nitro group and a fluorophenoxyethyl moiety. This combination imparts unique reactivity and potential biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c16-11-5-7-12(8-6-11)22-10-9-17-15(19)13-3-1-2-4-14(13)18(20)21/h1-8H,9-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTJDPHDUUIHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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